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Compound of Interest

2-Chloro-6-fluorophenylboronic
Compound Name: d
aci

Cat. No.: B151115

An In-Depth Technical Guide on the Physical Properties of 2-Chloro-6-fluorophenylboronic
Acid

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the physical properties of a synthetic building block is paramount for its
effective application. 2-Chloro-6-fluorophenylboronic acid is a key reagent in modern
organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to
forge new carbon-carbon bonds.[1] Its unique substitution pattern, featuring both chloro and
fluoro groups ortho to the boronic acid moiety, imparts specific reactivity and steric properties
that are crucial for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and
materials science.[1]

This guide provides a detailed examination of the core physical properties of 2-Chloro-6-
fluorophenylboronic acid, offering field-proven insights into its characterization, handling, and
stability.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for 2-Chloro-6-fluorophenylboronic acid
are summarized below. These constants are the first point of reference for any experimental
design.
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Property Value Source(s)
CAS Number 313545-32-3 [11[2][3][4]
Molecular Formula CeHsBCIFO:2 [11[2][3]
Molecular Weight 174.36 g/mol [1]

White to off-white or very pale
Appearance _ [1][4]
yellow crystalline powder

Melting Point 129.9-135°C [L1[2113]1[5]
Boiling Point 299.8 £ 50.0 °C (Predicted) [3]
pKa 8.03 £ 0.58 (Predicted) [3]

Molecular Identity and Appearance: The compound presents as a white to off-white crystalline
solid, a typical morphology for many purified arylboronic acids.[1][4] Its molecular formula,
CeHsBCIFO2, and weight of 174.36 g/mol are foundational for all stoichiometric calculations in
reaction planning.[1]

Thermal Properties: The melting point is consistently reported in the range of 131-135 °C.[2][3]
A slightly broader range of 129.9 - 132.8 °C has also been noted.[5] This relatively sharp
melting range suggests a high degree of purity for the commercially available material. The
boiling point has not been experimentally determined but is predicted to be high, which is
characteristic of polar, hydrogen-bonding solids.[3]

Acidity: The predicted pKa of approximately 8.03 places it within the typical range for
arylboronic acids, which is generally between 8 and 10.[3][6] The presence of electron-
withdrawing fluorine and chlorine atoms is known to increase the Lewis acidity of the boron
center, which can influence its reactivity in catalytic cycles and its interaction with biological
targets.[7]

Solubility Profile

The solubility of a reagent is a critical parameter for selecting appropriate solvent systems for
reactions, purification, and analytical characterization.
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e Aqueous Solubility: Boronic acids, including this derivative, are generally sparingly soluble in
water.[6]

e Organic Solubility: It is soluble in common organic solvents such as dichloromethane and
toluene.[6] This solubility is essential for its application in anhydrous reaction conditions
typical for cross-coupling chemistry. While specific data for 2-chloro-6-fluorophenylboronic
acid is limited, a related isomer (2-chloro-3-fluorophenylboronic acid) is noted to be soluble
in methanol.[8]

The choice of solvent is critical. For Suzuki-Miyaura reactions, solvent systems often consist of
a mixture, such as toluene/ethanol/water or dioxane/water, to facilitate the dissolution of both
the organic-soluble boronic acid and the inorganic base.

Structural and Spectroscopic Characterization

A definitive understanding of a molecule's structure is achieved through a combination of
spectroscopic and analytical techniques.

Molecular Structure and Solid-State Conformation

The boronic acid group is sterically hindered by the presence of two ortho substituents (Cl and
F). This steric crowding forces the B(OH)z group to twist out of the plane of the phenyl ring.[9]
While a specific crystal structure for 2-chloro-6-fluorophenylboronic acid is not available in
the cited search results, studies on related fluorinated phenylboronic acids show a common
tendency to form hydrogen-bonded dimeric structures in the solid state.[7][10] It is also
important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides,
known as boroxines, particularly upon heating or under dehydrating conditions. The presence
of varying amounts of this anhydride is common in commercial samples.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound.
While specific spectra are proprietary to suppliers, spectral data libraries are available for
reference.[11][12]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR: The spectrum would show complex multiplets in the aromatic region (approx.
7.0-7.8 ppm) corresponding to the three protons on the phenyl ring. The broad singlet for
the two hydroxyl protons of the B(OH)2z group would also be present, though its chemical
shift is highly dependent on concentration and solvent.

o 13C NMR: The spectrum would display six distinct signals for the aromatic carbons, with
their chemical shifts influenced by the attached chloro, fluoro, and boronic acid groups.

o 19F NMR: This would show a single resonance, providing a clear confirmation of the
fluorine atom's presence.

o 1B NMR: This would show a broad signal characteristic of a trigonal boronic acid.

Stability, Handling, and Safety

Proper storage and handling are crucial for maintaining the integrity of the reagent and
ensuring laboratory safety.

Storage and Stability: 2-Chloro-6-fluorophenylboronic acid is stable under normal
conditions.[5] It should be stored at room temperature in a tightly sealed container to prevent
moisture absorption, which can promote the formation of the boroxine anhydride.[3][4][6] For
long-term stability, storage in a cool, dark, and dry place, potentially under an inert atmosphere,
IS recommended.[3]

Safety and Hazard Information: The compound is classified as an irritant. Researchers must
consult the Safety Data Sheet (SDS) before use.[5][13]
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Hazard Type

GHS Classification

Hazard Statement

Precautionary
Statement
(Examples)

Acute Toxicity

Acute Tox. 4

H302: Harmful if

swallowed.

P301 + P312: IF
SWALLOWED: Call a
POISON CENTER or
doctor if you feel

unwell.[5]

Skin Irritation

Skin Irrit. 2

H315: Causes skin

irritation.

P280: Wear protective
gloves. P302 + P352:
IF ON SKIN: Wash
with plenty of soap
and water.[5][13]

Eye Irritation

Eye Irrit. 2

H319: Causes serious

eye irritation.

P280: Wear eye
protection. P305 +
P351 + P338: IF IN
EYES: Rinse
cautiously with water
for several minutes.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.[13]

Respiratory Irritation

STOT SE 3

H335: May cause

respiratory irritation.

P261: Avoid breathing
dust. P304 + P340: IF
INHALED: Remove
person to fresh air and
keep comfortable for
breathing.[5]

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves, is mandatory when handling this compound.[13] All manipulations should be

performed in a well-ventilated fume hood to avoid inhalation of the powder.[14]
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Experimental Protocols for Property Determination

Verifying the physical properties of a starting material is a hallmark of rigorous scientific
practice. Below are standard protocols for key characterization techniques.

Protocol 1: Melting Point Determination via Differential
Scanning Calorimetry (DSC)

DSC provides a highly accurate melting point and can reveal information about purity and
thermal stability.

Methodology:

o Sample Preparation: Accurately weigh 1-3 mg of 2-chloro-6-fluorophenylboronic acid into
an aluminum DSC pan.

» Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical
empty pan to serve as a reference.

 Instrument Setup: Place the sample and reference pans into the DSC cell.

o Thermal Program: Equilibrate the cell at room temperature (e.g., 25 °C). Ramp the
temperature at a controlled rate (e.g., 10 °C/min) to a point well above the expected melting
point (e.g., 160 °C).

» Data Analysis: The melting point is determined from the onset temperature or the peak of the
endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of

purity.

Transfer to Report Melting Point

Sample Preparation DSC Analysis
1. Weigh 1-3 mg 2. Place in . Instrument | ( 4. Load Sample & 5. Run Thermal Program Onset/Peak Tem|
[ of sample Aluminium Pan 3. Crimp and Seal Pan Reference Pans (e.g., 10°C/min ramp) 6. Analyze Thermogram
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Caption: Workflow for Melting Point Determination by DSC.

Protocol 2: NMR Spectroscopic Analysis

NMR is the most powerful tool for unambiguous structural elucidation and purity assessment.
Methodology:

o Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. Ensure the sample is fully
dissolved.

e Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the
magnet.

e Tuning and Shimming: The instrument automatically (or manually) tunes the probe to the
correct frequencies (*H, 13C, etc.) and shims the magnetic field to ensure homogeneity.

o Data Acquisition: Acquire standard 1D spectra (*H, 13C) and, if necessary, 2D correlation
spectra (e.g., COSY, HSQC) to aid in assignments.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the raw data (Free Induction Decay).

o Spectral Analysis: Integrate the H signals to determine proton ratios and analyze chemical
shifts and coupling constants to confirm the structure.
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6. Analyze & Interpret
Spectra
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Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

2-Chloro-6-fluorophenylboronic acid is a crystalline solid with a well-defined melting point
and predictable solubility in organic solvents. Its stability and handling require standard
laboratory precautions for irritant powders. A thorough understanding of these physical
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properties, confirmed through routine analytical procedures like DSC and NMR, is fundamental
for its successful deployment in synthetic chemistry. This knowledge enables researchers to
optimize reaction conditions, ensure reproducibility, and accelerate the discovery and
development of novel chemical entities.

References
e Ascent Chemical. (n.d.). Boronic Acid, B-(2-Chloro-6-Fluorophenyl).

e LookChem. (n.d.). 2-Chloro-3-fluorophenylboronic acid.

e PubChem. (n.d.). 2-Fluorophenylboronic acid.

e ResearchGate. (n.d.). The synthesis of 2-chloro-6-(2',6'-dichlorophenyl)phenylboronic acid.

e Aaron Chemicals. (2024). Safety Data Sheet: 2,3-Dichloro-6-fluorophenylboronic acid.

o Dembitsky, V. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-
Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated
Phenylboronic Compounds. Molecules, 27(11), 3433.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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